2-(2-Methoxyphenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone
Description
2-(2-Methoxyphenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a synthetic small molecule characterized by a pyridazine core linked to a piperazine ring substituted with a pyridin-2-yl group. The ethanone moiety is functionalized with a 2-methoxyphenyl group, which confers distinct electronic and steric properties.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-29-20-8-3-2-6-17(20)16-22(28)27-14-12-26(13-15-27)21-10-9-19(24-25-21)18-7-4-5-11-23-18/h2-11H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRADYWUODWLZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Methoxyphenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone, with the molecular formula C22H23N5O2, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
The compound has a molecular weight of approximately 389.459 g/mol and is characterized as a piperazine derivative featuring a methoxyphenyl group and a pyridazinyl moiety. Its structure suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound may exhibit activity through several mechanisms, including:
- Inhibition of Kinases : Many piperazine derivatives act as kinase inhibitors, which play crucial roles in cell signaling and proliferation. The interaction with specific kinases can lead to anti-cancer effects.
- Antimicrobial Activity : Some studies have suggested that derivatives of this compound may possess antimicrobial properties, particularly against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis .
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Result | Reference |
|---|---|---|---|
| Anti-tubercular | IC50 Assay | IC50: 1.35 - 2.18 μM | |
| Cytotoxicity | HEK-293 Cell Line | Non-toxic | |
| Kinase Inhibition | Various Kinases | Sub-micromolar potency |
Case Studies and Research Findings
A study focusing on the synthesis and evaluation of substituted piperazine derivatives highlighted the promising anti-tubercular activity of related compounds. Among the tested derivatives, several exhibited significant inhibitory concentrations against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 4.00 μM . Notably, one compound demonstrated an IC90 of 40.32 μM, showcasing the potential for further development.
Another research effort emphasized the importance of structural modifications in enhancing biological activity. For instance, alterations in the piperazine ring's substituents significantly affected the affinity for various receptors, suggesting that fine-tuning these groups could optimize therapeutic effects .
Safety and Toxicity Profile
Preliminary evaluations of the compound's safety profile indicate it is non-toxic to human embryonic kidney cells (HEK-293), which is a positive indicator for its potential therapeutic use . Additionally, studies on related compounds have reported low acute toxicity levels, suggesting a favorable safety margin for further investigations.
Comparison with Similar Compounds
Table 1: Key Structural Variations in Analogous Compounds
| Compound Name | Central Core | Piperazine Substituent | Ethanone Substituent | Reference |
|---|---|---|---|---|
| Target Compound | Pyridazine | 6-(Pyridin-2-yl)pyridazin-3-yl | 2-Methoxyphenyl | N/A |
| 3f (1-(1-(4-Iodophenylsulfonyl)-1H-indol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)ethanone) | Indole | Pyridin-2-yl | 4-Iodophenylsulfonyl | |
| 3a (1-(5-Fluoro-1-((4-iodophenyl)sulfonyl)-1H-indol-3-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone) | Indole | 2-Methoxyphenyl | 5-Fluoro, 4-Iodophenylsulfonyl | |
| T1–T12 (Pyridazinone derivatives) | Pyridazinone | 2-Fluorophenyl | Varied benzalhydrazone substituents | |
| MK47 (2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone) | Thiophene | 4-(Trifluoromethyl)phenyl | Thiophen-2-yl | |
| 4-(4-Fluorophenyl)piperazin-1-ylmethanone | Pyridine | 4-Fluorophenyl | 2-Fluoropyridin-3-yl |
Physicochemical and Pharmacological Implications
Table 2: Comparative Physicochemical Properties
- Lipophilicity : The target compound’s 2-methoxyphenyl group balances moderate lipophilicity, favoring membrane permeability without excessive hydrophobicity.
Research Findings and Functional Insights
- Receptor Targeting : Arylpiperazines with methoxy or fluorinated substituents (e.g., 3a, MK47) are frequently explored as 5-HT6 or dopamine receptor ligands. The target compound’s pyridazine core may offer unique selectivity profiles due to its planar geometry and electronic properties .
- Synthetic Challenges : The incorporation of 6-(pyridin-2-yl)pyridazin-3-yl into the piperazine ring (target compound) likely requires multi-step coupling reactions, contrasting with simpler SNAr substitutions in indole-based analogs (3f, 3a) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
